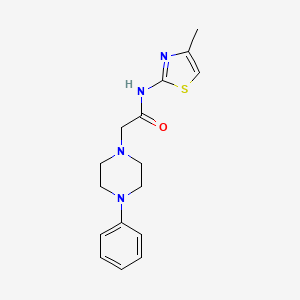![molecular formula C17H13NO4 B5988928 2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-4H-1,3-BENZOXAZIN-4-ONE](/img/structure/B5988928.png)
2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-4H-1,3-BENZOXAZIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-4H-1,3-BENZOXAZIN-4-ONE is a complex organic compound with a unique structure that includes both benzoxazinone and hydroxy-methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-4H-1,3-BENZOXAZIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-4H-1,3-BENZOXAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted benzoxazinone derivatives.
科学的研究の応用
2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-4H-1,3-BENZOXAZIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-4H-1,3-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity against cancer cells is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
類似化合物との比較
Similar Compounds
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
Uniqueness
2-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-4H-1,3-BENZOXAZIN-4-ONE is unique due to its benzoxazinone ring structure, which imparts distinct chemical and biological properties. Unlike its similar compounds, it exhibits a broader range of biological activities and potential therapeutic applications, particularly in cancer research.
特性
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-15-10-11(6-8-13(15)19)7-9-16-18-17(20)12-4-2-3-5-14(12)22-16/h2-10,19H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZAUKRMIOSLJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC(=O)C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC(=O)C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-DICHLOROPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE](/img/structure/B5988853.png)
![2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE](/img/structure/B5988860.png)
![2-(1-cyclohexen-1-yl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5988865.png)
![1-[2-(2-methylphenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5988866.png)
![N-[4-(benzyloxy)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5988885.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5988887.png)
![4-[6-(4-Benzoylpiperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B5988888.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide](/img/structure/B5988894.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonyl}-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5988910.png)
![4-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B5988916.png)
![2-[(3,5-dimethylbenzyl)thio]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5988921.png)
![4-(4-biphenylylmethyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5988927.png)
![2-amino-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-pyrimidinecarboxamide](/img/structure/B5988943.png)
